Tofisopam

Catalog No.
S545532
CAS No.
22345-47-7
M.F
C22H26N2O4
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tofisopam

CAS Number

22345-47-7

Product Name

Tofisopam

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3

InChI Key

RUJBDQSFYCKFAA-UHFFFAOYSA-N

SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Solubility

Soluble in DMSO, not in water

Synonyms

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine, dextofisopam, EGYT-341, Grandaxin, levotofisopam, tofisopam, tofizopam

Canonical SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

Description

The exact mass of the compound Tofisopam is 382.1893 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding the GABAA Receptor and Neurotransmission

Tofisopam acts as a ligand, meaning it binds to specific sites on proteins. In the central nervous system, Tofisopam binds to the GABAA receptor benzodiazepine modulatory site []. GABAA receptors are crucial components of inhibitory neurotransmission, the process by which neurons decrease the activity of other neurons. Benzodiazepines, a class of medications that includes Tofisopam, are known to enhance the effects of the neurotransmitter GABA (gamma-aminobutyric acid) []. By interacting with the GABAA receptor, Tofisopam offers a valuable tool for researchers to study the function of these receptors and the mechanisms by which drugs like benzodiazepines produce their effects. This research can inform the development of new therapeutic agents targeting the GABAA receptor system for various neurological conditions.

Tofisopam, also known by its synonyms Emandaxin and Grandaxin, is a 2,3-benzodiazepine compound with the chemical formula C22H26N2O4C_{22}H_{26}N_{2}O_{4} and a molar mass of approximately 382.46 g/mol. Unlike traditional benzodiazepines that typically exhibit sedative and anticonvulsant properties, tofisopam is primarily recognized for its anxiolytic effects without causing sedation, muscle relaxation, or amnesia . It is marketed in several European countries for the treatment of anxiety and alcohol withdrawal symptoms, typically administered in doses ranging from 50 to 300 mg per day .

, particularly as an inhibitor of phosphodiesterases (PDEs). It shows the highest affinity for PDE-4A1 and PDE-10A1, with respective inhibition constants of 0.42 μM and 0.92 μM . The compound does not bind to the gamma-aminobutyric acid receptor's benzodiazepine site, distinguishing it from other benzodiazepines .

Synthesis Reactions:

  • Tofisopam can be synthesized through a combination of Friedel–Crafts acylation and photoinduced carboxylation reactions, which facilitate the formation of carbon-carbon bonds essential for its structure .

Tofisopam exhibits unique biological activity primarily as an anxiolytic agent. Its mechanism of action involves enhancing the effects of other ligands rather than directly binding to GABA receptors, akin to barbiturates . It has been shown to enhance the anticonvulsant effects of classical benzodiazepines like diazepam but does not independently exhibit anticonvulsant properties .

Additionally, tofisopam has been identified as an inhibitor of the liver enzyme CYP3A4, raising concerns about potential drug interactions with other medications metabolized by this pathway .

Tofisopam can be synthesized through various methods, including:

  • Friedel–Crafts Acylation: This method involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst.
  • Photoinduced CO2 Fixation: This innovative approach combines renewable substances through light-induced reactions to form the necessary carbon frameworks for tofisopam synthesis .
  • Acid-Catalyzed Reactions: Utilizing a mixture of hydrochloric acid and acetic acid or sulfuric acid and acetic acid can facilitate specific transformations during synthesis .

Tofisopam is primarily used in clinical settings for:

  • Anxiety Disorders: Prescribed for managing anxiety symptoms due to its anxiolytic properties.
  • Alcohol Withdrawal: Used to alleviate withdrawal symptoms in patients undergoing detoxification.
  • Potential Antipsychotic Effects: Its unique mechanism may offer therapeutic benefits in treating schizophrenia, although further research is warranted .

Research indicates that tofisopam can interact with various medications due to its inhibition of CYP3A4. This interaction may lead to increased plasma levels of drugs that are substrates for this enzyme, potentially causing adverse effects or therapeutic failures . Careful monitoring is recommended when prescribing tofisopam alongside other medications metabolized by CYP3A4.

Tofisopam shares structural similarities with other benzodiazepines but is distinct in its pharmacological profile. Here are some similar compounds:

Compound NameTypeKey Properties
Diazepam1,4-benzodiazepineSedative, muscle relaxant, anticonvulsant
Alprazolam1,4-benzodiazepineAnxiolytic with sedative effects
Clonazepam1,4-benzodiazepineAnticonvulsant and anxiolytic
Midazolam1,4-benzodiazepineShort-acting sedative

Uniqueness of Tofisopam:

  • Unlike these compounds, tofisopam does not exhibit significant sedative or muscle relaxant properties and has a lower potential for dependence. Its role as a selective phosphodiesterase inhibitor further differentiates it from traditional benzodiazepines .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Exact Mass

382.18925731 g/mol

Monoisotopic Mass

382.18925731 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

152 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UZC80HAU42

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (97.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of anxiety and alcohol withdrawal.

Pharmacology

Like other benzodiazepines, tofisopam possesses anxiolytic properties but unlike other benzodiazepines it does not have anticonvulsant, sedative, skeletal muscle relaxant, motor skill-impairing or amnestic properties. It enhances the anticonvulsant activity of 1,4-benzodiazepines like diazepam but not sodium valproate, carbamazepine, phenobarbital, or phenytoin.

MeSH Pharmacological Classification

Antidepressive Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05B - Anxiolytics
N05BA - Benzodiazepine derivatives
N05BA23 - Tofisopam

Mechanism of Action

Tofisopam does not bind to the benzodiazepine binding site of the gamma-aminobutyric acid receptor. One study (Rundfeldt C. et al.) has shown that tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs) with highest affinity to PDE-4A1 (0.42 μM) followed by PDE-10A1 (0.92 μM), PDE-3 (1.98 μM) and PDE-2A3 (2.11 μM).

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

22345-47-7

Metabolism Metabolites

Hepatic.

Wikipedia

Tofisopam

Biological Half Life

6-8 hours

Dates

Modify: 2023-08-15

Antiamnesic effects of tofisopam against scopolamine-induced cognitive impairments in rats

Umut İrfan Üçel, Özgür Devrim Can, Ümide Demir Özkay, Emel Ulupinar
PMID: 31981560   DOI: 10.1016/j.pbb.2020.172858

Abstract

In this study, we investigated the potential therapeutic effects of tofisopam, a 2,3-benzodiazepine derivative anxiolytic, on cognitive deficits in rats with scopolamine-induced amnesia. Cognitive performance of the rats was investigated by using the Morris water maze and passive avoidance tests. Changes in motor activity were assessed by using the activity cage and Rota-rod tests and then morphological changes in the hippocampus were assessed via immunohistochemical stainings. The results indicated that scopolamine impaired learning and memory parameters in rats. Worsened cognitive performance, neuronal loss, and decreased hippocampal synaptophysin, Ki-67, and glial fibrillary acidic protein density were observed. Tofisopam administration at a dose of 50 mg/kg for seven days improved the impaired cognitive performance, enhanced the attenuated synaptic transmission in the hippocampus, increased proliferation in subgranular zones, and improved the decrease in astrocytes in amnesic rats. These findings point out the anti-amnesic effects of tofisopam with concomitant improvements in the hippocampal synaptogenesis, neurogenesis, and glial plasticity, for the first time. Presented beneficial effects of tofisopam on cognitive dysfunctions may have a notable clinical value considering the fact that one of the most important side effects of 1,4-benzodiazepines, which are classical anxiolytic drugs, is amnesia. However, these preclinical results need to be confirmed with further clinical studies, first.


Enantiomeric quality control of R-Tofisopam by HPLC using polysaccharide-type chiral stationary phases in polar organic mode

Mohammadhassan Foroughbakhshfasaei, Zoltán-István Szabó, Arash Mirzahosseini, Péter Horváth, Gergő Tóth
PMID: 29999177   DOI: 10.1002/elps.201800220

Abstract

A novel, fast and economic chiral HPLC method was developed and validated for the resolution of the four isomers of tofisopam. The separation capacity of eleven different chiral columns: six polysaccharide-type including three amylose-based (Chiralpak AD, Chiralpak AD-RH and Chiralpak AS) and three cellulose-based (Chiralcel OD, Chiralcel OJ and Lux Cellulose-4); three cyclodextrin- (Quest-BC, Quest-C2 and Quest-CM) and two macrocyclic glycopeptide antibiotic-type (Chirobiotic T and Chirobiotic TAG) were screened using polar organic or reversed-phase mode. Chiralpak AD, based on amylose tris(3,5-dimethylphenylcarbamate) as chiral selector with neat methanol was identified as the most promising system. In order to improve resolution, an orthogonal experimental design was employed, altering the concentration of 2-propanol, column temperature, and flow rate in a multivariate manner. Using the optimized method (85/15 v/v methanol/2-propanol, 40°C, flow rate: 0.7 mL/min) we were not only able to separate the four isomers but also detect 0.1% S-enantiomer as chiral impurity in R-tofisopam. This is important since the latter is under development as a single enantiomeric agent. Thermodynamic investigation revealed an unusual entropy and enthalpy-entropy co-driven controlled enantioseparation on Chiralcel OJ and on Chiralpak AD column, respectively. Our newly developed HPLC method was validated according to the ICH guidelines and its application was tested on a pharmaceutical formulation containing the racemic mixture of the drug. As a further novelty, a separate circular dichroism method was applied for the investigation of the interconversion kinetics of tofisopam conformers, which proved to be crucial for sample preparation and method validation.


Emerging therapies for gout

N Lawrence Edwards, Alexander So
PMID: 24703353   DOI: 10.1016/j.rdc.2014.01.013

Abstract

Over the past decade much has been learned about the mechanisms of crystal-induced inflammation and renal excretion of uric acid, which has led to more specific targeting of gout therapies and a more potent approach to future management of gout. This article outlines agents being developed for more aggressive lowering of urate and more specific anti-inflammatory activity. The emerging urate-lowering therapies include lesinurad, arhalofenate, ulodesine, and levotofisopam. Novel gout-specific anti-inflammatories include the interleukin-1β inhibitors anakinra, canakinumab, and rilonacept, the melanocortins, and caspase inhibitors. The historic shortcomings of current gout treatment may, in part, be overcome by these novel approaches.


Different techniques for the determination of tofisopam

Nesrin K Ramadan, Afaf O Mohamed, Roaida M Fouad, Azza A Moustafa
PMID: 24672866   DOI: 10.5740/jaoacint.11-230

Abstract

Five simple and sensitive methods were developed for the determination of tofisopam (TF). The first four are stability-indicating depending on the determination of TF in the presence of its degradation product, while the fifth depended on the determination of TF via its degradation product. Method A was based on first and second derivative spectrophotometry, D and 2D, measuring the amplitude at 298 and 332 nm in the case of 1D and at 312 and 344 nm in the case of 2D. Method B depended on measuring the peak amplitude of the first derivative of the ratio spectra 1DD at 336 nm. Method C was based on difference spectrophotometry by measuring deltaA at 366 nm. Method D was a TLC method using silica gel 60 F254 plates, the optimized mobile phase ethyl acetate-methanol-ammonium hydroxide 10% (8.5 + 1.0 + 0.5, v/v/v), and quantification by densitometric scanning at 315 nm. In method E, spectrofluorometry was applied for the determination of TF via its degradation product; maximum emission was 383 nm when excitation was 295 nm. Linearities were obtained in the concentration range 2-20 microg/mL for methods A, B, and C and 2-20 microg/band and 0.2-1.6 microg/mL for D and E, respectively. In method A, the mean recoveries were 99.45 +/- 0.287 and 100.28 +/- 0.277% at 298 and 332 nm, respectively, in the case of 1D and 99.40 +/- 0.245% and 99.50 +/- 0.292% at 312 and 344 nm, respectively in the case of 2D. The mean recovery was 100.03 +/- 0.523% at 366 nm in method B. Method C showed mean recovery of 100.20 +/- 0.642%. Recoveries for methods D and E were 98.98 +/- 0.721 and 100.25 +/- 0.282%, respectively. The degradation product was obtained in acidic stress condition, separated, and identified by IR and mass spectral analysis, from which the degradation product was confirmed and the degradation pathway was suggested. The first four methods were specific for TF in the presence of different concentrations of its degradation product. The five proposed methods were successfully applied for the determination of TF in Nodeprine tablets. Statistical comparison among the results obtained by these methods and that obtained by the official method for the determination of the drug was made, and no significant differences were found.


[Correction of emotional disorders in patients with arterial hypertension]

I V Aristova
PMID: 24429955   DOI:

Abstract




[Nutricional support in the complex treatment of a patient with esophageal spasm]

L D Firsova, O B Ianova, O S Vasnev, L N Kostiuchenko, I M Pichugina, L I Efremov
PMID: 23947167   DOI:

Abstract

In the presented clinical case the theme of the need for an integrated therapeutic intervention has been disclosed, including nutritional support on the various links of the pathogenesis of esophagospasm to the effectiveness of the patient's treatment.


New PDE4 inhibitors based on pharmacophoric similarity between papaverine and tofisopam

Frédéric J J Bihel, Hélène Justiniano, Martine Schmitt, Malik Hellal, Mohamed A Ibrahim, Claire Lugnier, Jean-Jacques Bourguignon
PMID: 21920746   DOI: 10.1016/j.bmcl.2011.08.036

Abstract

Pharmacophoric comparison between papaverine and tofisopam led to identify three new series of micro- to sub-micromolar inhibitors of phosphodiesterase-4, including 7,8-dialkoxy-2,3-benzodiazepin-4-one derivatives, 7,8-dialkoxy-1,4-benzodiazepin-2-one derivatives, and dialkoxybenzophenone derivatives.


[Pineal hormone melatonin in low doses potentiates psychotropic and chronotropic activity of tofisopam in rats]

É B Abrushanian, A V Popov
PMID: 23762983   DOI:

Abstract

Combination with a low dose of pineal hormone melatonin increased the anxiolytic effect of tofisopam (subthreshold dose) in open-field and cross-maze tests, as well as its chronotropic activity in time-course of forced swimming test in rats.


Psychiatric aspects of phosphodiesterases: An overview

Vasantmeghna S Murthy, Ajish G Mangot
PMID: 26729948   DOI: 10.4103/0253-7613.169593

Abstract

Phosphodiesterases (PDE) are exciting new targets in medical sciences. These enzymes are some of the key mediators of cellular functions in the body and hence are attractive sites for drug-induced modulations. With the finding that Tofisopam, a new anxiolytic, inhibits PDEs, the authors were inspired to look into the role of PDE and drugs acting on them in psychiatry. Hence, the review was undertaken. We found several research materials available highlighting the role of PDE in cellular functions and the possible newer etiological mechanisms of neuropsychiatric illnesses such as schizophrenia, depression/anxiety disorders, and cognitive dysfunction involving PDEs. We also found that there are many molecules acting on PDEs, which have the potential to alter the way we treat mental illnesses today. This article is intended to provide an in-depth look at these enzymes so that more cost-effective therapeutic molecules may be synthesized and marketed in India for managing mental illnesses.


Explore Compound Types